SCH 23390 塩酸塩

概要

説明

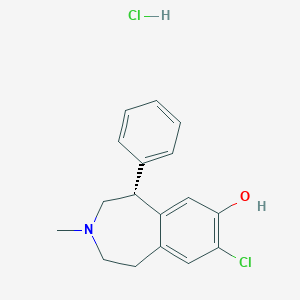

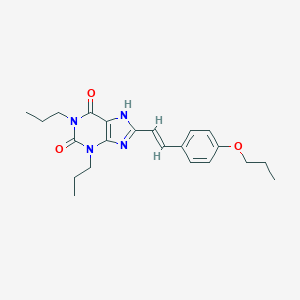

SCH 23390 塩酸塩: は、ドーパミン D1 様受容体、特に D1 および D5 受容体サブタイプに対して非常に強力で選択的なアンタゴニストです。 また、ヒト 5-HT2C 受容体においてアゴニストとして作用し、G タンパク質共役型内向き整流カリウムチャネルを阻害します 。この化合物は、その特異性と有効性により、科学研究で広く使用されています。

科学的研究の応用

Chemistry: SCH 23390 hydrochloride is used as a reference compound in studies involving dopamine receptor antagonists. It helps in understanding the structure-activity relationships of similar compounds .

Biology: In biological research, SCH 23390 hydrochloride is employed to study the role of dopamine D1-like receptors in various physiological and pathological processes. It is used in experiments involving animal models to investigate the effects of dopamine receptor modulation .

Medicine: SCH 23390 hydrochloride has potential therapeutic applications in treating neurological disorders such as Parkinson’s disease and schizophrenia. It is also used in preclinical studies to evaluate the efficacy of new drugs targeting dopamine receptors .

Industry: In the pharmaceutical industry, SCH 23390 hydrochloride serves as a tool compound for drug discovery and development. It aids in the screening of new chemical entities for their activity on dopamine receptors .

作用機序

SCH 23390 塩酸塩は、ドーパミン D1 様受容体に選択的に結合して、ドーパミンの作用を阻害することにより、その効果を発揮します。この阻害は、ドーパミン媒介シグナル伝達経路の減少につながります。 さらに、SCH 23390 塩酸塩は、ヒト 5-HT2C 受容体においてアゴニストとして作用し、G タンパク質共役型内向き整流カリウムチャネルを阻害し、全体的な薬理学的プロファイルに貢献しています .

類似の化合物との比較

類似の化合物:

SKF 38393: 同様の結合特性を持つもう1つのドーパミン D1 受容体アゴニスト。

SCH 39166: 異なる化学構造を持つ選択的なドーパミン D1 受容体アンタゴニスト。

SKF 81297: 同様の研究用途に使用される強力なドーパミン D1 受容体アゴニスト

独自性: SCH 23390 塩酸塩は、ドーパミン D1 様受容体に対する高い選択性と効力により、独自性があります。 その 5-HT2C 受容体アゴニストおよび GIRK チャネル阻害剤としての追加の活性は、他の化合物との差別化に役立ちます .

生化学分析

Biochemical Properties

SCH 23390 Hydrochloride interacts with D1 and D5 dopamine receptor subtypes, with Ki values of 0.2 nM and 0.3 nM respectively . It also shows agonistic properties towards 5-HT2C receptors in vitro, with Ki values ranging from 6.3 to 9.3 nM .

Cellular Effects

SCH 23390 Hydrochloride has been shown to influence cell function by interacting with dopamine and serotonin receptors. It acts as a potent dopamine receptor antagonist, thereby influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, SCH 23390 Hydrochloride exerts its effects through binding interactions with biomolecules. It acts as an antagonist at D1-like dopamine receptors, thereby inhibiting the activation of these receptors . It also acts as an agonist at 5-HT2C receptors, thereby activating these receptors .

Temporal Effects in Laboratory Settings

It is known that its antagonistic effects on dopamine receptors and agonistic effects on 5-HT2C receptors occur rapidly upon administration .

Metabolic Pathways

Given its interactions with dopamine and serotonin receptors, it is likely involved in the metabolic pathways of these neurotransmitters .

Transport and Distribution

Given its interactions with dopamine and serotonin receptors, it is likely that it is transported and distributed in a manner similar to these neurotransmitters .

Subcellular Localization

Given its interactions with dopamine and serotonin receptors, it is likely localized in areas of the cell where these receptors are present .

準備方法

合成経路と反応条件: SCH 23390 塩酸塩の合成には、市販の前駆体から始まる複数のステップが含まれます。主なステップには、ベンザゼピン環系の形成、塩素化、およびその後の塩酸塩への変換が含まれます。 反応条件は通常、高い収率と純度を確保するために、有機溶媒、制御された温度、および特定の触媒の使用を伴います .

工業的製造方法: SCH 23390 塩酸塩の工業的製造は、同様の合成経路に従いますが、より大規模です。このプロセスは、効率性、費用対効果、および環境への配慮のために最適化されています。 連続フロー化学や自動合成などの高度な技術が、製造を強化するために採用される場合があります .

化学反応解析

反応の種類: SCH 23390 塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、対応する酸化誘導体になります。

還元: 還元反応は官能基を変換し、異なるアナログになります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、さまざまな置換ベンザゼピン誘導体があり、薬理学的特性が異なる場合があります .

科学研究への応用

化学: SCH 23390 塩酸塩は、ドーパミン受容体アンタゴニストを含む研究における参照化合物として使用されます。 これは、類似の化合物の構造活性相関を理解するのに役立ちます .

生物学: 生物学的研究では、SCH 23390 塩酸塩は、さまざまな生理学的および病理学的プロセスにおけるドーパミン D1 様受容体の役割を研究するために使用されます。 これは、ドーパミン受容体調節の効果を調べるために、動物モデルを含む実験に使用されます .

医学: SCH 23390 塩酸塩は、パーキンソン病や統合失調症などの神経疾患の治療に潜在的な治療効果があります。 これは、ドーパミン受容体を標的とする新薬の有効性を評価するために、前臨床研究にも使用されます .

業界: 製薬業界では、SCH 23390 塩酸塩は、創薬と開発のためのツール化合物として役立ちます。 これは、ドーパミン受容体に対する活性について、新しい化学エンティティのスクリーニングに役立ちます .

化学反応の分析

Types of Reactions: SCH 23390 hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

Substitution: Substitution reactions, particularly at the aromatic ring, can yield a variety of substituted derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation and nitration reactions often use reagents like chlorine, bromine, and nitric acid.

Major Products: The major products formed from these reactions include various substituted benzazepine derivatives, which may exhibit different pharmacological properties .

類似化合物との比較

SKF 38393: Another dopamine D1 receptor agonist with similar binding properties.

SCH 39166: A selective dopamine D1 receptor antagonist with a different chemical structure.

SKF 81297: A potent dopamine D1 receptor agonist used in similar research applications

Uniqueness: SCH 23390 hydrochloride is unique due to its high selectivity and potency for dopamine D1-like receptors. Its additional activity as a 5-HT2C receptor agonist and GIRK channel inhibitor further distinguishes it from other compounds .

特性

IUPAC Name |

(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO.ClH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCAEWMSOPMASE-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074484 | |

| Record name | Sch 23390 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125941-87-9 | |

| Record name | SCH-23390 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125941879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sch 23390 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCH-23390 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S8T3E2F4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of SCH-23390 hydrochloride and how does this affect neuronal activity?

A1: SCH-23390 hydrochloride acts as a selective antagonist at dopamine D1-family receptors, primarily targeting the D1 and D5 subtypes [, , , , ]. By blocking these receptors, it inhibits the downstream effects of dopamine binding, primarily the activation of adenylate cyclase and subsequent increase in intracellular cyclic AMP levels [, ]. This inhibition can lead to a decrease in neuronal excitability and neurotransmission in pathways associated with dopamine signaling.

Q2: Research often mentions the use of SCH-23390 hydrochloride in conjunction with other pharmacological agents. Can you provide an example from the research and explain its significance?

A2: One study investigated the impact of combining SCH-23390 hydrochloride with liguzinediol, a compound with potential positive inotropic effects []. Researchers found that pre-treatment with SCH-23390 hydrochloride slightly diminished the positive inotropic effect of liguzinediol on isolated rat hearts compared to liguzinediol alone []. This suggests that dopamine D1 receptors might play a modulatory role in the cardiac effects of liguzinediol, although this pathway is not the primary mechanism of action.

Q3: What behavioral effects have been observed in animal models following SCH-23390 hydrochloride administration, particularly in relation to dopamine dysregulation?

A3: In mice with reduced dopamine transporter levels, which exhibit mania-like behaviors like hyperactivity and risk-taking, SCH-23390 hydrochloride administration attenuated these behaviors []. Specifically, it reduced premature responding, hypermotivation, and flattened the preference for risky choices []. This suggests a potential role for dopamine D1-family receptor antagonism in managing certain behavioral symptoms associated with dopamine dysregulation.

Q4: How does acute stress influence the effects of substances like morphine and how does SCH-23390 hydrochloride factor into this interaction?

A4: Research indicates that acute restraint stress can enhance the rewarding properties of morphine in animal models []. Interestingly, pre-treatment with SCH-23390 hydrochloride prior to the stress exposure prevented this enhancement of morphine's rewarding effects []. This suggests that dopamine D1 receptor activation is necessary for the stress-induced sensitization to morphine's rewarding properties.

Q5: Considering the impact of SCH-23390 hydrochloride on dopaminergic pathways, what potential therapeutic applications are researchers exploring?

A5: Given its ability to modulate dopamine signaling, SCH-23390 hydrochloride is being investigated for its potential in treating conditions associated with dopamine dysregulation. This includes exploring its effects on:

- Mania-like behaviors: As mentioned earlier, SCH-23390 hydrochloride attenuated hyperactivity, risk-taking, and increased motivation in a mouse model of mania [].

- Cardiac hypertrophy: Research suggests a potential link between upregulated renal D1 receptors and cardiac hypertrophy following aortic constriction in rats []. SCH-23390 hydrochloride administration led to a reversal of hypertrophic parameters, suggesting a possible therapeutic avenue for this condition [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,8-Dihydropyrrolo[1,2-a][1,3,5]triazine-2,4(3H,6H)-dione](/img/structure/B140831.png)

![1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline](/img/structure/B140833.png)

![2-[(2'-CARBOMETHOXYPHENOXY)METHYL]-BENZIMIDAZOLE](/img/structure/B140843.png)